(2S)-2-(Adamantan-1-yl)-2-((tert-butoxycarbonyl)amino)acetic acid
Overview
Description
(2S)-2-(Adamantan-1-yl)-2-((tert-butoxycarbonyl)amino)acetic acid is a synthetic organic compound characterized by the presence of an adamantane moiety, a tert-butoxycarbonyl (Boc) protecting group, and an amino acid derivative
Mechanism of Action
Target of Action
N-BOC-L-ADAMANTYLGLYCINE, also known as (2S)-2-(Adamantan-1-yl)-2-((tert-butoxycarbonyl)amino)acetic acid, primarily targets Dipeptidyl Peptidase IV (DPP-IV) . DPP-IV is an enzyme responsible for breaking down incretin hormones in the body, which play a crucial role in regulating blood glucose levels .
Mode of Action
N-BOC-L-ADAMANTYLGLYCINE acts as a DPP-IV inhibitor . By inhibiting DPP-IV, it prevents the breakdown of incretin hormones, thereby increasing their concentration in the blood . This leads to increased insulin secretion and decreased glucagon release, resulting in lower blood glucose levels .
Biochemical Pathways
The primary biochemical pathway affected by N-BOC-L-ADAMANTYLGLYCINE is the incretin pathway . Incretin hormones, such as GLP-1, are released by the intestines in response to food intake and stimulate insulin secretion . By inhibiting DPP-IV and preventing the breakdown of incretins, N-BOC-L-ADAMANTYLGLYCINE enhances the effects of this pathway, leading to improved blood glucose control .
Result of Action
The primary result of N-BOC-L-ADAMANTYLGLYCINE’s action is the reduction of blood glucose levels . By inhibiting DPP-IV and enhancing the effects of incretin hormones, it promotes insulin secretion and inhibits glucagon release . This leads to decreased blood glucose levels, making it a potential treatment for type 2 diabetes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(Adamantan-1-yl)-2-((tert-butoxycarbonyl)amino)acetic acid typically involves multiple steps:
Adamantane Functionalization: The adamantane core is functionalized to introduce reactive groups. This can be achieved through halogenation or hydroxylation reactions.
Amino Acid Derivatization: The amino acid derivative is prepared by protecting the amino group with a tert-butoxycarbonyl (Boc) group. This is commonly done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Coupling Reaction: The functionalized adamantane is coupled with the Boc-protected amino acid derivative using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing flow chemistry techniques to enhance efficiency and scalability. Flow microreactor systems can provide better control over reaction conditions, leading to higher yields and reduced by-products .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane moiety, to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the Boc-protected amino acid derivative, potentially converting it into different amino acid analogs.
Substitution: The compound can participate in substitution reactions, where the Boc group can be replaced with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantane moiety can yield hydroxylated or ketone derivatives, while reduction of the Boc-protected amino acid can produce deprotected amino acids or their analogs.
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-(Adamantan-1-yl)-2-((tert-butoxycarbonyl)amino)acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of adamantane derivatives on biological systems. The Boc-protected amino acid moiety allows for selective deprotection and subsequent functionalization, making it a versatile tool for probing biological pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug precursor. The adamantane moiety is known for its antiviral and neuroprotective properties, which can be leveraged in the design of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, where the adamantane structure imparts enhanced mechanical properties and thermal stability.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(Adamantan-1-yl)-2-aminoacetic acid: Lacks the Boc protecting group, making it more reactive but less stable.
(2S)-2-(Adamantan-1-yl)-2-(methoxycarbonyl)aminoacetic acid: Contains a methoxycarbonyl group instead of a Boc group, affecting its reactivity and solubility.
(2S)-2-(Adamantan-1-yl)-2-(acetoxy)aminoacetic acid: Features an acetoxy group, which can influence its biological activity and chemical properties.
Uniqueness
(2S)-2-(Adamantan-1-yl)-2-((tert-butoxycarbonyl)amino)acetic acid is unique due to the presence of both the adamantane moiety and the Boc-protected amino acid. This combination provides a balance of stability and reactivity, making it a valuable intermediate in synthetic chemistry and a promising candidate for various applications in research and industry.
Properties
IUPAC Name |
(2S)-2-(1-adamantyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO4/c1-16(2,3)22-15(21)18-13(14(19)20)17-7-10-4-11(8-17)6-12(5-10)9-17/h10-13H,4-9H2,1-3H3,(H,18,21)(H,19,20)/t10?,11?,12?,13-,17?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUATQZYDYSZPV-CQCMJFKXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C12CC3CC(C1)CC(C3)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C(=O)O)C12CC3CC(C1)CC(C3)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50471504 | |
Record name | (2S)-[(tert-Butoxycarbonyl)amino](tricyclo[3.3.1.1~3,7~]decan-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50471504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
361441-97-6 | |
Record name | (2S)-[(tert-Butoxycarbonyl)amino](tricyclo[3.3.1.1~3,7~]decan-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50471504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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